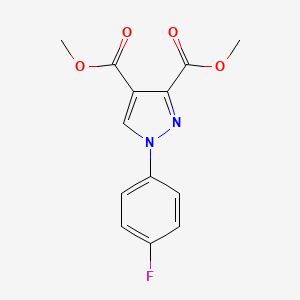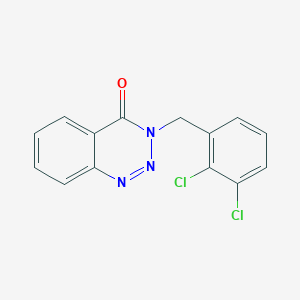![molecular formula C26H21ClN4O3 B11059889 1-(4-chlorophenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11059889.png)
1-(4-chlorophenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE is a complex organic compound featuring a pyrrole ring, a chlorophenyl group, and a piperazine moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with lead tetraacetate in acetic acid . This reaction forms the pyrrole ring, which is then further functionalized to introduce the piperazine and pyridylcarbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-CHLOROPHENYL)-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to changes in cellular function . This binding can affect various biochemical pathways, resulting in therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione: A related compound used as a polymerization initiator.
N-Benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide: Another similar compound with applications in drug development and biochemical research.
Uniqueness
1-(4-CHLOROPHENYL)-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE is unique due to its complex structure, which allows for diverse interactions with molecular targets. This complexity makes it a valuable tool in various scientific research applications, particularly in the study of enzyme and protein interactions.
Properties
Molecular Formula |
C26H21ClN4O3 |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[4-(pyridine-3-carbonyl)phenyl]piperazin-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C26H21ClN4O3/c27-20-5-9-22(10-6-20)31-24(32)16-23(26(31)34)30-14-12-29(13-15-30)21-7-3-18(4-8-21)25(33)19-2-1-11-28-17-19/h1-11,16-17H,12-15H2 |
InChI Key |
AXUQPFFTNZOLQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)C3=CN=CC=C3)C4=CC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Propoxyphenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11059811.png)
![[5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11059816.png)
![3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059826.png)
![4-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11059829.png)

![2-Amino-6-[(4-fluorobenzyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B11059833.png)

![7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione](/img/structure/B11059836.png)
![N-{4-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B11059838.png)
![4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11059840.png)
![4-(4-chlorophenyl)-N,1-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11059850.png)
![5'-chloro-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11059863.png)

![7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B11059867.png)
